Zapoterin

Descripción general

Descripción

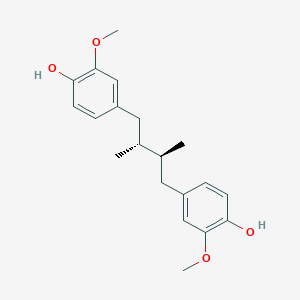

Zapoterin is a limonoid, a type of natural product . It is found in various organisms, including Clausena emarginata and Clausena anisata . The molecular formula of this compound is C26H30O8 .

Synthesis Analysis

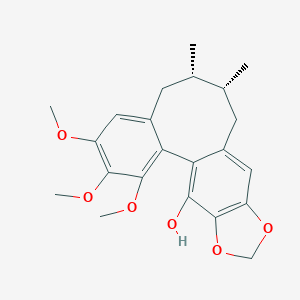

The structural determination and bio-inspired synthesis of this compound have been discussed in detail in a review . The final structure of this compound was confirmed by a synthesis involving 2-hydroxy-5,6-dimethoxyacetophenone .

Molecular Structure Analysis

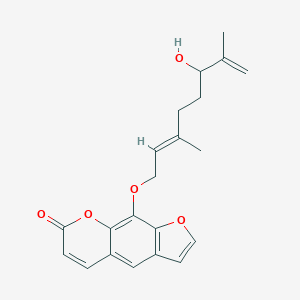

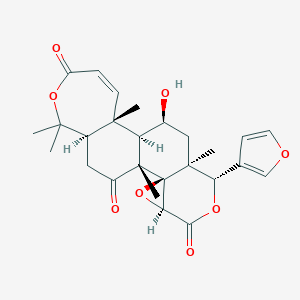

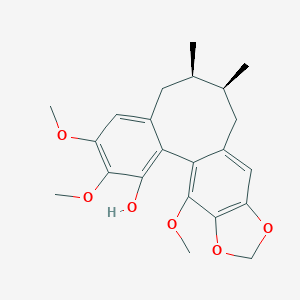

This compound has a complex molecular structure. Its IUPAC name is (1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.0²,⁴.0²,⁸.0¹²,¹⁸]icos-13-ene-5,15,20-trione . The molecule comprises a tetracyclic skeleton .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 470.5 g/mol . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .

Aplicaciones Científicas De Investigación

Potencial Quimiopreventivo

La Zapoterina se ha identificado como un agente prometedor en la prevención del cáncer. Sus propiedades quimiopreventivas se atribuyen a su capacidad para modular las vías moleculares involucradas en el desarrollo del cáncer. Los estudios sugieren que la Zapoterina puede inhibir el crecimiento de las células cancerosas e inducir la apoptosis, lo que la convierte en una posible candidata para las estrategias de prevención del cáncer .

Efectos Antidepresivos

La investigación indica que la Zapoterina puede exhibir efectos antidepresivos. La interacción del compuesto con los sistemas de neurotransmisores podría ser beneficiosa para controlar los síntomas de la depresión. Esto abre posibilidades para que la Zapoterina se utilice en el desarrollo de nuevas terapias antidepresivas .

Actividad Anticancerígena

El papel de la Zapoterina en el tratamiento del cáncer es significativo debido a sus propiedades anticancerígenas. Se ha demostrado que ejerce efectos citotóxicos en varias líneas celulares de cáncer. La capacidad del compuesto para inducir el arresto del ciclo celular y la apoptosis en las células cancerosas destaca su potencial como agente anticancerígeno .

Aplicaciones Antifúngicas

Las propiedades antifúngicas de la Zapoterina la convierten en un compuesto valioso en el tratamiento de infecciones fúngicas. Su eficacia contra una variedad de patógenos fúngicos sugiere que podría usarse para desarrollar nuevos fármacos antifúngicos, especialmente para cepas resistentes .

Propiedades Antioxidantes

Como antioxidante, la Zapoterina puede neutralizar los radicales libres y reducir el estrés oxidativo. Esta propiedad es crucial para proteger las células del daño y tiene implicaciones para el tratamiento de enfermedades asociadas con el estrés oxidativo, como los trastornos neurodegenerativos .

Vías Metabólicas

El metabolismo de la Zapoterina involucra estudios de absorción, distribución, metabolismo, excreción y toxicidad (ADMET). Comprender estas vías es esencial para determinar el potencial terapéutico y el perfil de seguridad de la Zapoterina como sustancia medicinal .

Química Estructural

La determinación estructural y la síntesis bioinspirada de la Zapoterina han sido objeto de interés. Aclarar su estructura química única, que es rara en el reino vegetal, es vital para la exploración de sus actividades biológicas y aplicaciones terapéuticas .

Efectos Antiinflamatorios y Antiaterogénicos

La Zapoterina ha demostrado efectos antiinflamatorios y antiaterogénicos, que son beneficiosos en la prevención y el tratamiento de las enfermedades cardiovasculares. Su capacidad para modular las vías inflamatorias y prevenir la formación de placas ateroscleróticas podría conducir a nuevos tratamientos para las enfermedades cardíacas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action:

Zapoterin’s primary target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to its active form, cortisol. Specifically, 11β-HSD1 catalyzes the reduction of cortisone to cortisol, thereby amplifying local cortisol levels within tissues .

Propiedades

IUPAC Name |

(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKITZRRFNYRV-CHALWBKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331634 | |

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23885-43-0 | |

| Record name | (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is zapoterin and where is it found?

A1: this compound, also known as 11β-hydroxyobacunone, is a limonoid triterpene primarily found in plants belonging to the Rutaceae family. Notably, it has been isolated from the stem bark of Clausena excavata [, ], Clausena anisata [], and Casimiroa edulis [].

Q2: What is the chemical structure of this compound?

A2: The structure of this compound was elucidated using spectroscopic techniques, particularly Nuclear Overhauser Effect (NOE) studies []. These studies confirmed that this compound is the 11β-hydroxy derivative of obacunone [].

Q3: Are there any known derivatives of this compound?

A3: Yes, research has identified a derivative of this compound called clausenolide-1-ethyl ether, which was isolated alongside this compound from the stem bark and roots of Clausena anisata [].

Q4: What other compounds are often found alongside this compound in plants?

A4: Studies have shown that this compound often coexists with other limonoids and phytochemicals like clausenolide [, ], myricetin-3-O-rhamnoside [], ferulic acid [], 7-hydroxycoumarin [] and the novel macrocyclic lactam, clausenlactam []. These findings are relevant for understanding potential synergistic effects of these compounds in their natural environment.

Q5: Is there any research on the potential medicinal properties of this compound?

A5: While the provided abstracts do not delve into the specific biological activities of this compound, limonoids, in general, are known for their diverse biological activities, including insecticidal, antitumor, antiviral, antibacterial, antifungal, antimalarial, and antioxidant properties. Further research is needed to explore the potential therapeutic applications of this compound.

Q6: What is the chemotaxonomic significance of this compound?

A6: The presence of this compound, along with other limonoids like limonin and clausenolide, in Clausena anisata is of chemotaxonomic interest []. This suggests that the presence of these compounds could be used as a characteristic marker for species identification and classification within the Rutaceae family.

Q7: Are there any analytical methods available for detecting and quantifying this compound?

A7: Although not explicitly detailed in the provided abstracts, it can be inferred that spectroscopic techniques, particularly NMR spectroscopy, played a crucial role in elucidating the structure of this compound [, ]. Further research is needed to develop robust analytical methods for its detection and quantification in complex matrices like plant extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)